2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, and a furan moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-ethylthieno[2,3-d]pyrimidine-4-thiol with furan-2-carbaldehyde under basic conditions to form the intermediate. This intermediate is then reacted with chloroacetamide to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential use as an antibacterial agent due to its ability to inhibit specific bacterial enzymes.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide involves its interaction with bacterial enzymes. It has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme critical for bacterial growth . By binding to the active site of TrmD, the compound prevents the methylation of tRNA, thereby inhibiting protein synthesis and bacterial proliferation.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Furan derivatives: Compounds containing the furan moiety, known for their chemical versatility.
Uniqueness
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is unique due to its combined thienopyrimidine and furan structures, which confer distinct chemical and biological properties. Its ability to inhibit TrmD sets it apart from other similar compounds, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-2-11-6-12-14(17-9-18-15(12)22-11)21-8-13(19)16-7-10-4-3-5-20-10/h3-6,9H,2,7-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGSLCKXINZVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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